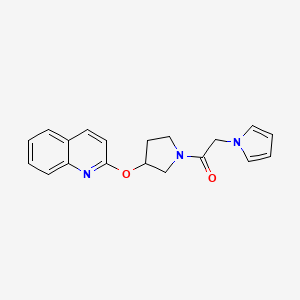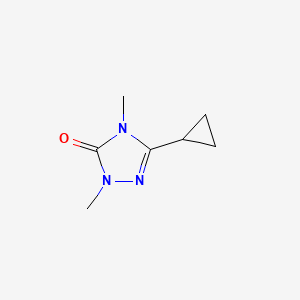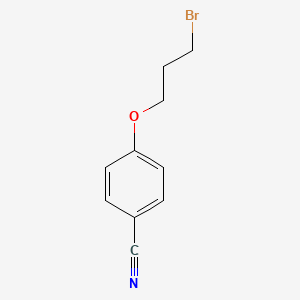
4-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)-N-(4-sulfamoylphenyl)butanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)-N-(4-sulfamoylphenyl)butanamide is a useful research compound. Its molecular formula is C18H18N4O5S and its molecular weight is 402.43. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Antimicrobial Activity
A study by Sarvaiya, Gulati, & Patel (2019) focused on the synthesis and antimicrobial activity of compounds related to 4-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)-N-(4-sulfamoylphenyl)butanamide. These compounds were evaluated against various bacteria and fungi, highlighting their potential as antimicrobial agents.
Energetic Material
Tang et al. (2015) in their paper published in the Journal of the American Chemical Society, explored the synthesis and structural confirmation of highly energetic compounds related to this compound. They highlighted the sensitivity and potential applications of these compounds in energetic materials (Tang et al., 2015).
Synthesis Techniques
The work by Ennis & Gilchrist (1990) in Tetrahedron discusses the synthesis techniques involving lithiation and palladium-catalyzed coupling, which can be applied to the synthesis of compounds like this compound. These techniques are crucial for creating specialized compounds with potential applications in various fields (Ennis & Gilchrist, 1990).
Anticancer Activity
Mehvish & Kumar (2022) investigated the anticancer activity of 3(2h)-one pyridazinone derivatives, a category to which the mentioned compound belongs. Their study involved molecular docking studies to evaluate the potential of these compounds in cancer treatment (Mehvish & Kumar, 2022).
Pharmaceutical Applications
Tsolomiti, Tsolomiti, & Tsolomitis (2007) described a synthesis method for 4-mercapto-6-phenylpyridazin-3(2H)-ones, which are structurally related to the compound . These compounds are significant in pharmaceuticals, particularly as COX-2 inhibitors and in the treatment of various diseases, indicating the broader pharmaceutical relevance of such compounds (Tsolomiti, Tsolomiti, & Tsolomitis, 2007).
Spectrophotofluorometric Analysis
Sterling & Haney (1974) utilized fluorescamine, a compound related to the furan component in this compound, for spectrophotofluorometric analysis. This highlights the utility of such compounds in analytical chemistry (Sterling & Haney, 1974).
Novel Synthesis Approaches
Koza et al. (2013) discussed the synthesis of novel 7-aminofuro- and 7-aminothieno[2,3-d]pyridazin-4(5H)-one and 4-aminophthalazin-1(2H)-ones, showcasing innovative approaches in the synthesis of complex heterocyclic compounds (Koza et al., 2013).
Antimicrobial Agents
Stephens et al. (2001) synthesized dicationic furan derivatives with significant antimicrobial properties, indicating the potential of furan-containing compounds like this compound in antimicrobial research (Stephens et al., 2001).
特性
IUPAC Name |
4-[3-(furan-2-yl)-6-oxopyridazin-1-yl]-N-(4-sulfamoylphenyl)butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O5S/c19-28(25,26)14-7-5-13(6-8-14)20-17(23)4-1-11-22-18(24)10-9-15(21-22)16-3-2-12-27-16/h2-3,5-10,12H,1,4,11H2,(H,20,23)(H2,19,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZXGTIAHHFPSDN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C2=NN(C(=O)C=C2)CCCC(=O)NC3=CC=C(C=C3)S(=O)(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-[2-[3-(2-anilino-2-oxoethyl)sulfanylindol-1-yl]ethyl]-3,4-dimethoxybenzamide](/img/structure/B2966740.png)
![4-cyclohexyl-N-[(6-nitro-1,3-benzodioxol-5-yl)methyl]aniline](/img/structure/B2966746.png)

![N-(4-(2-(2-morpholino-6,7-dihydropyrido[2,3-d]pyrimidin-8(5H)-yl)-2-oxoethyl)phenyl)acetamide](/img/structure/B2966750.png)
![N-[4-[(3,4-dimethyl-5-isoxazolyl)sulfamoyl]phenyl]-3-methyl-5-oxo-6-thiazolo[3,2-a]pyrimidinecarboxamide](/img/structure/B2966752.png)
![N-(2-(6-((2-((2,4-difluorophenyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-fluorobenzamide](/img/structure/B2966753.png)






![1-[[4-(Trifluoromethyl)phenyl]methyl]triazole-4-carboxamide](/img/structure/B2966761.png)

